4-Ethenyl-1-ethyldecahydroquinolin-4-ol
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Overview
Description
1-Ethyl-4-vinyldecahydroquinolin-4-ol is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities. This compound features a unique structure with a decahydroquinoline core, an ethyl group at the first position, and a vinyl group at the fourth position, along with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-vinyldecahydroquinolin-4-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with ethyl vinyl ketone in the presence of a catalyst can lead to the formation of the desired quinoline derivative . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-vinyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The ethyl and vinyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using thionyl chloride (SOCl2) are common substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Ethyl-4-vinyldecahydroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-vinyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl and ethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Shares the quinoline core but lacks the ethyl and vinyl groups.
2-Hydroxyquinoline: Similar structure but with the hydroxyl group at the second position.
Quinoline: The parent compound without any substituents.
Uniqueness
1-Ethyl-4-vinyldecahydroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and vinyl groups, along with the hydroxyl group, allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research fields .
Properties
CAS No. |
62233-83-4 |
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Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
4-ethenyl-1-ethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H23NO/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13/h3,11-12,15H,1,4-10H2,2H3 |
InChI Key |
BFSPIQAPYNSEDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C2C1CCCC2)(C=C)O |
Origin of Product |
United States |
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